Technical Guide: Therapeutic Potential of N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine Derivatives
Technical Guide: Therapeutic Potential of N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine Derivatives
This is an in-depth technical guide on the therapeutic potential and medicinal chemistry of N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine and its derivatives.
Executive Summary
N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine (CAS: 871825-60-4) represents a "privileged scaffold" in modern medicinal chemistry. Structurally characterized by a 3-(pyridin-2-yloxy)phenyl core linked to a methylamine moiety, this architecture serves as a critical pharmacophore in the development of agents targeting the Central Nervous System (CNS) and peripheral pain pathways.
The scaffold is a bioisostere of the classical 3-phenoxybenzylamine moiety found in early generation CNS agents, but with significantly improved physicochemical properties due to the pyridine nitrogen. Its derivatives are primarily investigated for:
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Nav1.7 Sodium Channel Blockade: Treatment of neuropathic pain and erythromelalgia.
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Neurokinin-1 (NK-1) Receptor Antagonism: Management of chemotherapy-induced nausea/vomiting (CINV) and depression.
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LSD1 Inhibition: Epigenetic modulation in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1][2]
Part 1: Chemical Architecture & SAR Analysis
The Pharmacophore
The molecule consists of three distinct domains that drive its binding affinity and selectivity:
| Domain | Structural Feature | Medicinal Chemistry Function |
| A | Pyridin-2-yloxy | Acts as a hydrogen bond acceptor (N-atom) and reduces lipophilicity (LogP) compared to a phenyl ring, improving metabolic stability and solubility. |
| B | Ether Linkage | Provides rotational flexibility, allowing the molecule to adopt a "folded" conformation necessary for binding in hydrophobic pockets (e.g., GPCR transmembrane domains). |
| C | N-Methylbenzylamine | The "warhead" or anchor. The basic nitrogen (pKa ~9.5) is protonated at physiological pH, forming critical salt bridges with aspartate/glutamate residues in target proteins (e.g., Asp1717 in Nav1.7). |
Structure-Activity Relationship (SAR)
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N-Methylation: The N-methyl group enhances blood-brain barrier (BBB) penetration by reducing the hydrogen bond donor count compared to the primary amine. It also prevents rapid deamination by MAO-B, a common liability for primary benzylamines.
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Pyridine Positioning: The 2-yloxy position is critical. Shifting to the 3- or 4-position often results in a loss of potency due to the disruption of the vector required for pi-pi stacking interactions within the receptor binding site.
Part 2: Mechanism of Action (MoA)
Primary Target: Voltage-Gated Sodium Channel 1.7 (Nav1.7)
Derivatives of this scaffold act as state-dependent pore blockers . They preferentially bind to the inactivated state of the Nav1.7 channel, stabilizing it and preventing the channel from cycling back to the resting state. This effectively inhibits high-frequency firing of nociceptors (pain-sensing neurons) without affecting normal motor function (mediated by Nav1.1/1.5).
Mechanism Diagram: Nav1.7 Inhibition
Caption: State-dependent inhibition of Nav1.7. The derivative binds selectively to the inactivated conformation, preventing channel recovery and blocking pain signaling.
Secondary Target: Neurokinin-1 (NK-1) Receptor
In the CNS, this scaffold serves as the core for NK-1 antagonists (analogous to compounds like CP-99,994). The molecule blocks the binding of Substance P , a neuropeptide involved in vomiting reflexes and pain processing.
Mechanism Diagram: NK-1 Signaling Blockade
Caption: Competitive antagonism at the NK-1 receptor. The scaffold prevents Substance P binding, inhibiting the Gq-mediated calcium cascade.
Part 3: Experimental Protocols
Synthesis of N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine
This protocol describes the synthesis of the core scaffold via reductive amination, a self-validating method due to the distinct NMR shift of the benzylic protons.
Reagents:
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3-(pyridin-2-yloxy)benzaldehyde (Precursor A)
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Methylamine (2.0 M in THF)
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM)
Protocol:
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Imine Formation: Charge a round-bottom flask with 3-(pyridin-2-yloxy)benzaldehyde (1.0 eq) and DCM (0.1 M concentration). Add Methylamine (1.2 eq) dropwise at 0°C. Stir for 2 hours at room temperature. Checkpoint: Monitor disappearance of aldehyde peak (~10.0 ppm) via 1H-NMR.
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Reduction: Cool the solution to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) in portions. Stir overnight under nitrogen atmosphere.
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Quench & Extraction: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.
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Purification: The secondary amine can be purified via flash chromatography (DCM:MeOH:NH3 95:5:1).
In Vitro Nav1.7 Patch Clamp Assay
To validate therapeutic potential, the derivative must be tested for state-dependent inhibition.
System: HEK293 cells stably expressing hNav1.7. Protocol:
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Whole-Cell Configuration: Establish giga-ohm seal using patch pipettes (2–4 MΩ resistance).
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Voltage Protocol (Resting State): Hold potential at -120 mV. Pulse to 0 mV (10 ms) at 0.1 Hz. Measure peak current.
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Voltage Protocol (Inactivated State): Hold potential at -120 mV. Pre-pulse to -70 mV for 8 seconds (induces inactivation). Pulse to 0 mV.
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Data Analysis: Calculate the IC50 for both protocols. A therapeutic candidate should show >10-fold higher potency in the Inactivated State protocol.
Part 4: Pharmacokinetics & Safety Profile
The "pyridin-2-yloxy" modification specifically addresses common liabilities of benzylamine drugs:
| Parameter | Effect of Scaffold Modification |
| Metabolic Stability | The pyridine ring is electron-deficient, making it resistant to CYP450-mediated oxidation compared to a phenyl ring. |
| hERG Inhibition | A common risk for benzylamines. Derivatives with this scaffold often show reduced hERG binding due to the polarity of the ether oxygen and pyridine nitrogen, which disrupts hydrophobic trapping in the K+ channel. |
| Lipophilicity (LogD) | The pyridine nitrogen lowers LogD (typically 2.0–3.0), optimizing the compound for oral bioavailability while maintaining BBB permeability. |
References
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Discovery of Selective Nav1.
- Title: Discovery of selective, state-independent inhibitor of NaV1.
- Source: Nature Communic
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URL:[Link]
- Title: Benzoamide piperidine compounds as substance P antagonists.
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LSD1 Inhibitors containing Pyridine-Benzylamine Motifs
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Catalog Specification & Chemical Properties
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Title: N-Methyl-N-[3-(pyridin-2-yloxy)benzyl]amine (CC50246).[3]
- Source: Fisher Scientific / Maybridge.
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